2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide
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Overview
Description
2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a chemical compound with the molecular formula C11H17N3O It is known for its unique structure, which includes an amino group, a methyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinecarboxaldehyde, methylamine, and 2-amino-2-methylpropanamide.
Condensation Reaction: The first step involves a condensation reaction between 2-pyridinecarboxaldehyde and methylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with 2-amino-2-methylpropanamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and the use of advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield derivatives with different functional groups.
Scientific Research Applications
2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methyl-N-((S)-1-(pyridin-3-yl)ethyl)propanamide: Similar structure with the pyridine ring at a different position.
2-Amino-N-methyl-N-((S)-1-(pyridin-4-yl)ethyl)propanamide: Another isomer with the pyridine ring at a different position.
2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)propyl)propanamide: Similar structure with a different alkyl chain length.
Uniqueness
2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(1-pyridin-2-ylethyl)propanamide |
InChI |
InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3 |
InChI Key |
MUMYYNFZUQXAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C(C)N |
Origin of Product |
United States |
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